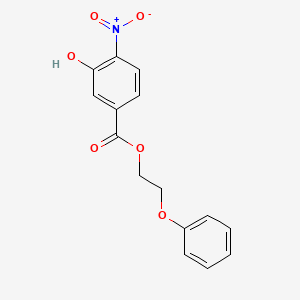

2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate

Description

Properties

CAS No. |

819870-00-3 |

|---|---|

Molecular Formula |

C15H13NO6 |

Molecular Weight |

303.27 g/mol |

IUPAC Name |

2-phenoxyethyl 3-hydroxy-4-nitrobenzoate |

InChI |

InChI=1S/C15H13NO6/c17-14-10-11(6-7-13(14)16(19)20)15(18)22-9-8-21-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2 |

InChI Key |

DHJINPQSUUBWKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Phenoxyethyl 3 Hydroxy 4 Nitrobenzoate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. The primary disconnection for 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is the ester bond, as this is a common and reliable bond-forming reaction. This disconnection reveals two key precursors: 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol (B1175444) .

The analysis can be visualized as follows:

Target Molecule: this compound

Disconnection: C(O)-O bond of the ester linkage.

Precursors (Synthons): An acyl cation synthon derived from the benzoic acid and an alkoxy anion synthon from the alcohol.

Practical Starting Materials: 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol.

This approach simplifies the synthetic challenge into two main parts: the synthesis of the substituted benzoic acid precursor and the subsequent esterification reaction.

Esterification Approaches for Benzoate (B1203000) Synthesis

The formation of the ester linkage between 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol can be accomplished through several established methods. The choice of method often depends on the scale of the reaction, the sensitivity of the substrates, and desired purity of the final product.

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. libretexts.orgtcu.edu This is typically achieved by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus. tcu.eduoperachem.com

Common acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is generally performed under reflux conditions. operachem.com For the synthesis of this compound, this would involve heating 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol with a catalytic amount of strong acid.

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Carboxylic Acid | 3-hydroxy-4-nitrobenzoic acid | The primary substrate. |

| Alcohol | 2-phenoxyethanol | Can be used in excess to drive the equilibrium. |

| Catalyst | Conc. H₂SO₄, p-TsOH | Protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack. libretexts.org |

| Solvent | Toluene, Benzene (B151609) | Allows for azeotropic removal of water with a Dean-Stark trap. operachem.com |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Water Removal | Dean-Stark Trap | Continuously removes water, shifting the equilibrium towards the ester product. libretexts.orgtcu.edu |

For substrates that may be sensitive to the harsh conditions of strong acid and high temperatures, esterification using coupling reagents provides a milder alternative. The Steglich esterification is a prominent example, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgyoutube.com

In this process, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate to form the ester. The role of DMAP is crucial; it acts as an acyl transfer agent, forming a reactive acylpyridinium species that is more readily attacked by the alcohol and suppresses a potential side reaction where the O-acylisourea rearranges to a stable N-acylurea. wikipedia.orgorganic-chemistry.org The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM). youtube.com A key feature is the formation of dicyclohexylurea (DCU) as a byproduct, which is insoluble in most organic solvents and can be removed by filtration. wikipedia.org

Table 2: Reagents in Steglich Esterification

| Reagent | Function | Notes |

|---|---|---|

| DCC | Coupling Agent | Activates the carboxylic acid by forming an O-acylisourea intermediate. organic-chemistry.org |

| DMAP | Catalyst | Acts as an acyl transfer reagent, accelerating the reaction and preventing side products. wikipedia.orgorganic-chemistry.org |

| Solvent | Dichloromethane (DCM) | A common polar aprotic solvent for this reaction. youtube.com |

| Byproduct | Dicyclohexylurea (DCU) | Insoluble byproduct that precipitates from the reaction mixture. wikipedia.org |

Transesterification is another route to the desired ester, which involves reacting an existing ester (e.g., methyl 3-hydroxy-4-nitrobenzoate) with a different alcohol (2-phenoxyethanol) in the presence of a catalyst. This method is also an equilibrium reaction. To drive the reaction to completion, the lower-boiling alcohol byproduct (in this case, methanol) is typically removed by distillation. acs.org

Various catalysts can be employed for transesterification, with titanate compounds such as tetrabutyl titanate being particularly effective for the synthesis of benzoic acid esters. acs.orgacs.org The reaction is usually conducted at elevated temperatures to facilitate the distillation of the alcohol byproduct. acs.org This strategy would first require the synthesis of a simple alkyl ester of 3-hydroxy-4-nitrobenzoic acid, which can be readily prepared via Fischer esterification with the corresponding simple alcohol (e.g., methanol).

Table 3: Key Aspects of Transesterification for Benzoate Synthesis

| Parameter | Description | Rationale / Notes |

|---|---|---|

| Starting Ester | Methyl or Ethyl 3-hydroxy-4-nitrobenzoate | A more reactive or easily prepared ester of the parent acid. |

| Reactant Alcohol | 2-phenoxyethanol | The alcohol that will displace the original alkoxy group. |

| Catalyst | Tetrabutyl titanate | A common and highly active catalyst for this transformation. acs.orgacs.org |

| Driving Force | Removal of byproduct alcohol | The equilibrium is shifted by continuously distilling off the lower-boiling alcohol (e.g., methanol). acs.org |

| Temperature | 160-250 °C | High temperatures are often required to facilitate the reaction and byproduct removal. google.com |

Introduction and Regioselective Manipulation of Functional Groups

The synthesis of the key precursor, 3-hydroxy-4-nitrobenzoic acid, requires the selective introduction of a nitro group onto the 3-hydroxybenzoic acid backbone. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

In 3-hydroxybenzoic acid, the hydroxyl (-OH) group is a strongly activating, ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating, meta-director. The positions ortho to the hydroxyl group are C2 and C4, and the position para is C6. The positions meta to the carboxyl group are C2 and C4. Both groups, therefore, direct an incoming electrophile to the C2 and C4 positions. Due to the strong activating nature of the hydroxyl group, substitution occurs preferentially at these positions. The introduction of the nitro group specifically at the C4 position is desired.

Several methods have been reported for the nitration of m-hydroxybenzoic acid:

Nitration with Fuming Nitric Acid: One reported method involves dissolving m-hydroxybenzoic acid in hot nitrobenzene, cooling the solution, and then slowly adding fuming nitric acid dissolved in nitrobenzene. This procedure yields 3-hydroxy-4-nitrobenzoic acid. prepchem.com

Nitration with Ammonium (B1175870) Cerium (IV) Nitrate (B79036): An alternative approach uses ammonium cerium (IV) nitrate (CAN) as the nitrating agent in an acetonitrile (B52724) solvent at room temperature. chemicalbook.com This method can offer milder reaction conditions compared to traditional mixed-acid nitrations.

Table 4: Comparison of Nitration Methods for 3-Hydroxybenzoic Acid

| Method | Reagents | Solvent | Conditions | Reported Yield |

|---|---|---|---|---|

| Method 1 | m-hydroxybenzoic acid, fuming nitric acid | Nitrobenzene | 35-40 °C, 4 hours | 15% prepchem.com |

| Method 2 | m-hydroxybenzoic acid, Ammonium Cerium (IV) Nitrate (CAN) | Acetonitrile | Room temperature, overnight | 27% chemicalbook.com |

Compound Index

Methodologies for Selective Hydroxylation and Protection-Deprotection

The synthesis of the 3-hydroxy-4-nitrobenzoate core of the target molecule necessitates precise control over the placement of functional groups on the benzene ring. Achieving the required 3-hydroxy-4-nitro substitution pattern often involves a combination of selective hydroxylation and protection-deprotection strategies to guide the reactions to the desired constitutional isomer.

A common challenge in aromatic chemistry is the directing effect of existing substituents on subsequent reactions. For instance, starting with a hydroxylated benzoic acid, the hydroxyl group's activating and ortho-, para-directing nature must be managed during the nitration step to prevent the formation of unwanted isomers. To achieve the desired 4-nitro substitution, a protection strategy for the hydroxyl group is often employed. The hydroxyl group can be converted into a less activating and sterically hindering protecting group, such as an acetyl or a silyl (B83357) ether. This modification alters the directing effects and can favor nitration at the desired position. Following the successful nitration, a deprotection step is performed to regenerate the hydroxyl group.

Alternatively, a synthesis might begin with a precursor already containing substituents that can be chemically converted into the desired hydroxyl and nitro groups. For example, a methoxy (B1213986) group can serve as a precursor to a hydroxyl group, which can be revealed later in the synthesis through a deprotection (demethylation) step. A patent for the synthesis of the related compound 3-hydroxy-4-methoxy-2-nitrobenzoic acid describes a process starting from 3-alkoxy-4-acetoxybenzaldehyde, which undergoes nitration, deacetylation, methylation, oxidation, and finally deprotection to yield the final product. google.com This highlights the use of alkoxy groups as protected forms of hydroxyl groups, which can be cleaved under specific conditions, such as using boron trichloride (B1173362) or an organic base/lithium salt system. google.com

The choice of protecting group is critical and depends on its stability to the conditions of subsequent reactions and the ease of its removal without affecting other parts of the molecule. The general reactivity of hydroxyl groups can be generalized, with primary hydroxyls being selectively protectable under basic conditions. researchgate.net

Table 1: Common Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Mild base (e.g., K₂CO₃ in MeOH), Acid |

| Benzyl (B1604629) | Bn | Benzyl Bromide, Benzyl Chloride | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acid |

| Methyl | Me | Dimethyl Sulfate, Methyl Iodide | Strong acid (e.g., HBr), BBr₃ |

Synthesis and Coupling of the 2-Phenoxyethyl Alcohol Precursor

The 2-phenoxyethyl alcohol moiety is a crucial precursor that is coupled with the 3-hydroxy-4-nitrobenzoic acid backbone. The industrial production of 2-phenoxyethanol is typically achieved through the hydroxyethylation of phenol (B47542). wikipedia.org This reaction, a variation of the Williamson ether synthesis, involves reacting phenol with ethylene (B1197577) oxide in the presence of an alkali-metal hydroxide (B78521) or borohydride (B1222165) catalyst. wikipedia.org

Another well-established laboratory-scale synthesis involves the reaction of phenol with ethylene carbonate. In one documented procedure, phenol and ethylene carbonate are heated in the presence of a catalytic amount of potassium fluoride. prepchem.com This method resulted in a 99% conversion to 2-phenoxyethanol after 2.5 hours at 160°C. prepchem.com

Reaction Scheme for 2-Phenoxyethanol Synthesis:

Method 1: Phenol + Ethylene Oxide → 2-Phenoxyethanol (catalyzed by alkali metal hydroxides) wikipedia.org

Method 2: Phenol + Ethylene Carbonate → 2-Phenoxyethanol (catalyzed by potassium fluoride) prepchem.com

Once both the 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethyl alcohol precursors are obtained, they are joined via an esterification reaction. This typically involves reacting the carboxylic acid with the alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (DCC). A similar procedure has been described for the synthesis of 2-phenoxyethyl 2-hydroxybenzoate, where 2-hydroxybenzoic acid and 2-phenoxyethanol were refluxed together without a solvent to yield the ester product. najah.edu This direct esterification approach, if applicable, offers a simpler procedure by avoiding additional reagents.

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and selectivity of the esterification reaction is paramount for an efficient synthesis. This involves the systematic optimization of several key reaction parameters, including temperature, reaction time, and the choice and concentration of catalysts.

Methodologies like Response Surface Methodology (RSM) can be employed to systematically study the effects of multiple variables on the reaction outcome. echemcom.com By conducting a series of experiments under varying conditions, a statistical model can be built to identify the optimal set of parameters. echemcom.com

Key Parameters for Optimization:

Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can determine the optimal time point to stop the reaction.

Catalyst: For acid-catalyzed esterification, the choice of acid (e.g., sulfuric acid, p-toluenesulfonic acid) and its concentration can significantly impact the reaction rate and equilibrium position. In the synthesis of a related compound, 2-ethoxy-4-nitrophenol, a comparison of different nitration schemes found that ferric nitrate was the optimal catalyst for the nitration step, resulting in a yield of 55.48%. researchgate.net This demonstrates the critical role a catalyst plays in achieving a satisfactory yield.

Stoichiometry of Reactants: The molar ratio of the 2-phenoxyethyl alcohol to the 3-hydroxy-4-nitrobenzoic acid can be adjusted. Using an excess of one reactant, often the less expensive one, can drive the reaction equilibrium towards the product side, thereby increasing the yield.

Table 2: Example of Reaction Condition Optimization Approach

| Parameter | Range Studied | Potential Impact on Yield/Selectivity |

| Temperature | 50 - 120 °C | Affects reaction rate and byproduct formation |

| Time | 2 - 24 hours | Determines extent of reactant conversion |

| Catalyst Load | 0.1 - 5 mol% | Influences reaction rate |

| Reactant Ratio (Alcohol:Acid) | 1:1 - 3:1 | Shifts reaction equilibrium |

Advanced Purification and Isolation Methodologies

After the synthesis is complete, the crude product of this compound must be purified to remove unreacted starting materials, catalysts, and any byproducts. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. For a similar compound, 2-phenoxyethyl 2-hydroxybenzoate, the crystalline material was purified by washing several times with cold ethanol (B145695) and n-hexane. najah.edu

Column Chromatography: For more challenging separations, or when impurities have similar solubility profiles to the product, column chromatography is a powerful tool. In this technique, the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) using a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase.

Distillation: While more commonly used for liquids, vacuum distillation can be employed to purify high-boiling point compounds or to remove volatile impurities from a solid product. The precursor, 2-phenoxyethanol, is typically purified by distillation. prepchem.com

The effectiveness of the purification process is typically monitored by analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC, which can confirm the structure and assess the purity of the final isolated this compound.

Spectroscopic and Structural Elucidation of 2 Phenoxyethyl 3 Hydroxy 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H NMR, ¹³C NMR, or two-dimensional NMR data (e.g., COSY, HSQC, HMBC) for 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate could be located. This information is crucial for determining the precise connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

Proton NMR (¹H NMR) Analysis

Specific chemical shifts, multiplicities, and coupling constants for the protons in this compound are not available.

Carbon-13 NMR (¹³C NMR) Analysis

The characteristic chemical shifts of the carbon atoms in the this compound structure have not been reported.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no available 2D NMR studies to confirm the connectivity between protons and carbons in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

No IR spectrum for this compound is available. Therefore, the characteristic vibrational frequencies for its functional groups (such as the hydroxyl, nitro, ester, and ether groups) cannot be reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The mass spectrum of this compound, which would confirm its molecular weight and provide insight into its fragmentation pattern, has not been documented.

X-ray Crystallography for Solid-State Molecular Structure Determination

There is no published X-ray crystallographic data for this compound. Such a study would be necessary to determine its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information.

Computational and Theoretical Studies of 2 Phenoxyethyl 3 Hydroxy 4 Nitrobenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Applications

Following an extensive search of scientific literature, no specific studies employing Density Functional Theory (DFT) calculations on 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate were found. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could provide valuable insights into the molecule's reactivity, stability, and spectroscopic properties. Such studies would typically involve the use of various functionals and basis sets to accurately model the compound's behavior.

Conformational Analysis and Energy Minimization

There is currently no available research detailing the conformational analysis or energy minimization of this compound. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule, known as conformers, by exploring its potential energy surface. This is crucial for understanding its biological activity and interactions with other molecules. Energy minimization calculations would pinpoint the geometry with the lowest energy, representing the most probable structure of the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO-LUMO Gap)

Specific Frontier Molecular Orbital (FMO) theory calculations for this compound are not present in the reviewed literature. FMO theory is a key concept in predicting the reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Without dedicated studies, the HOMO-LUMO gap and the specific nature of these orbitals for the title compound remain undetermined.

Molecular Docking and Dynamics Simulations

Prediction of Potential Biological Targets

No molecular docking studies have been published that identify potential biological targets for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential interactions between a ligand and a protein target.

Elucidation of Ligand-Receptor Interaction Modes

In the absence of molecular docking studies, there is no information available on the specific ligand-receptor interaction modes of this compound. Such studies, often complemented by molecular dynamics simulations, would provide detailed insights into the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand within the active site of a potential biological target.

A comprehensive search for scholarly articles and scientific data has revealed a lack of specific computational and theoretical studies on the compound This compound . Research detailing molecular dynamics simulations, in silico spectroscopic predictions, or computational investigations of its reaction pathways is not available in the public scientific literature.

Due to the absence of specific research findings for this compound, it is not possible to generate an article that meets the requirements for detailed, data-driven content as outlined in the user's request. The creation of scientifically accurate data tables and in-depth discussion for the specified sections is contingent upon the existence of published computational studies.

Therefore, the requested article focusing on the computational and theoretical aspects of this compound cannot be provided at this time.

Investigation of Biological Activities of 2 Phenoxyethyl 3 Hydroxy 4 Nitrobenzoate

In Vitro Screening Methodologies

No publicly available data exists on the in vitro screening of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.

A thorough search of scientific literature yielded no studies that have investigated the antimicrobial properties of this compound against any bacterial or fungal strains. Therefore, no data on its minimum inhibitory concentration (MIC) or other measures of antimicrobial efficacy can be reported.

There are no published studies on the inhibitory effects of this compound on enzymes such as α-glucosidase, DNA gyrase, or any other enzymes. While structurally related compounds, such as nitroaromatics and benzoate (B1203000) esters, have been investigated for enzyme inhibition, this specific compound has not been the subject of such research.

No information is available in the scientific literature regarding the binding affinity of this compound for the S1P1 receptor or any other receptors.

Mechanistic Studies at the Molecular and Cellular Level

Due to the lack of primary research on the biological activities of this compound, there are no mechanistic studies available.

Without any initial biological activity data, the molecular targets and signaling pathways of this compound remain unknown.

No cell-based assays have been reported in the scientific literature to assess the functional response or target engagement of this compound.

Comparative Biological Activity Analysis with Structurally Related Analogues and Reference Compounds

The core structure of this compound can be deconstructed into three key components for this analysis: the 3-hydroxy-4-nitrobenzoate core, the phenoxyethyl ester side chain, and the specific substitution pattern of the nitro and hydroxyl groups on the benzene (B151609) ring.

Influence of the Benzoic Acid Core and Esterification

The foundational structure, benzoic acid and its derivatives, are known to possess a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. ijarsct.co.in The presence of a hydroxyl group, as seen in hydroxybenzoic acids, is a key determinant of these activities. For instance, 4-hydroxybenzoic acid has demonstrated notable antimicrobial effects against various microorganisms. dergipark.org.trnih.gov

Esterification of the carboxylic acid group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a compound, such as lipophilicity, which in turn can significantly influence its biological activity. Studies on a series of straight-chain alkyl esters of 4-sulfonylbenzoic acid revealed a strong correlation between their inhibitory activity against estrone (B1671321) sulfatase and the lipophilicity (logP) of the parent compound. nih.gov This suggests that the esterification of the 3-hydroxy-4-nitrobenzoic acid core to form this compound would likely enhance its ability to traverse biological membranes, potentially leading to increased intracellular concentrations and greater biological effect compared to the parent carboxylic acid.

A comparative study on the antimicrobial effects of 4-hydroxybenzoic acid and its esters (parabens) has shown that the antimicrobial activity is influenced by the length of the alkyl chain. nih.govresearchgate.net While the phenoxyethyl group is more complex than a simple alkyl chain, this principle underscores the importance of the ester moiety in defining the biological activity profile.

The Role of the Nitroaromatic Group

The presence of a nitro group on the aromatic ring is a significant feature of this compound. Nitroaromatic compounds are a well-established class of substances with potent and diverse biological activities, particularly as antimicrobial agents. nih.gov Their mechanism of action often involves the enzymatic reduction of the nitro group within the target cell to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can induce cytotoxic effects through oxidative stress and damage to cellular macromolecules like DNA. nih.gov

Therefore, it is reasonable to infer that the 4-nitro substituent on the benzoate ring of the title compound is a primary contributor to its potential antimicrobial properties. The specific positioning of the nitro group relative to the hydroxyl and ester groups will also play a crucial role in its electronic properties and, consequently, its biological activity.

Structure-Activity Relationship of the Phenoxyethyl Moiety

Structure-activity relationship studies on phenolic acid phenethyl esters have demonstrated that the nature of the ester group significantly influences their cytotoxic effects on cancer cell lines. nih.gov This highlights the importance of the entire ester side chain, not just the ester linkage itself, in determining the biological outcome.

Comparative Analysis with Structurally Related Analogues

To further elaborate on the potential biological activities, a comparative analysis with hypothetical and known related compounds is presented in the tables below.

Table 1: Comparative Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Structural Features | Expected/Observed Antimicrobial Activity | Reference |

| This compound | Nitroaromatic group, phenoxyethyl ester | Potentially significant, driven by the nitro group and enhanced cellular uptake due to the ester. | Inferred |

| 3-Hydroxy-4-nitrobenzoic acid | Parent carboxylic acid | Likely active, but potentially less potent than its ester due to lower lipophilicity. | Inferred |

| 4-Hydroxybenzoic acid | Simple hydroxybenzoic acid | Moderate antimicrobial activity. dergipark.org.trnih.gov | dergipark.org.tr, nih.gov |

| Methylparaben (Methyl 4-hydroxybenzoate) | Simple methyl ester of 4-hydroxybenzoic acid | Broad-spectrum antimicrobial activity, commonly used as a preservative. nih.gov | nih.gov |

Table 2: Comparative Antiproliferative Activity of Phenolic Esters

| Compound | Structural Features | Expected/Observed Antiproliferative Activity | Reference |

| This compound | Phenolic ester with a nitro group | Potential for antiproliferative activity based on SAR of related compounds. | Inferred |

| Phenolic acid phenethyl esters | Esters of various phenolic acids | Cytotoxicity against oral and breast cancer cell lines, activity dependent on the specific phenolic acid and ester. nih.gov | nih.gov |

| 4-Hydroxybenzoic acid derivatives | Hydroxybenzoic acid core | Some derivatives act as histone deacetylase (HDAC) inhibitors with antiproliferative and pro-apoptotic activities. nih.gov | nih.gov |

Structure Activity Relationship Sar Studies and Analogue Design

Influence of the Nitro Group and Hydroxyl Group Position on Biological Activity

The biological activity of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is significantly influenced by the electronic and steric properties of the nitro (-NO₂) and hydroxyl (-OH) groups on the phenyl ring. Their specific placement at the 4- and 3-positions, respectively, is crucial.

The nitro group is a strong electron-withdrawing group, which can profoundly affect the molecule's interaction with biological targets. Its position influences the acidity of the hydroxyl group and the electron density of the entire aromatic ring. The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor, which is a critical feature for binding to many biological macromolecules.

The relative ortho-positioning of the hydroxyl and nitro groups can lead to the formation of an intramolecular hydrogen bond. This interaction can influence the molecule's conformation, lipophilicity, and the availability of the hydroxyl proton for intermolecular interactions. Shifting the positions of these groups would likely lead to significant changes in biological activity. For instance, moving the nitro group to the 5-position would alter the electronic landscape of the ring and remove the potential for direct intramolecular hydrogen bonding with the 3-hydroxyl group, potentially exposing the hydroxyl group for more effective interaction with a biological target.

Table 1: Postulated Effects of Isomeric Variations on the Benzoate (B1203000) Ring This table presents hypothetical effects on molecular properties based on general principles of medicinal chemistry, as direct experimental data for these specific analogues of this compound is not readily available.

| Analogue Name | Substitution Pattern | Postulated Change in Properties | Potential Impact on Biological Activity |

|---|---|---|---|

| 2-Phenoxyethyl 3-hydroxy-5-nitrobenzoate | Nitro group at C5 | Altered dipole moment; reduced intramolecular H-bonding potential | May change target affinity and selectivity |

| 2-Phenoxyethyl 4-hydroxy-3-nitrobenzoate | Swapped -OH and -NO₂ positions | Different electronic distribution and H-bonding capacity | Likely to have a distinct biological activity profile |

| 2-Phenoxyethyl 2-hydroxy-4-nitrobenzoate | Hydroxyl group at C2 | Potential for chelation with the ester carbonyl; strong intramolecular H-bonding | Could lead to altered membrane permeability and target binding |

Role of the Phenoxyethyl Moiety in Modulating Biological Effects

The ether linkage within the phenoxyethyl group provides a point of flexibility, allowing the terminal phenyl ring to adopt various orientations. This conformational freedom can be crucial for fitting into a binding pocket of a target protein or enzyme. The ether oxygen can also act as a hydrogen bond acceptor.

Furthermore, the terminal phenyl group can participate in hydrophobic and π-stacking interactions. Modifications to this ring, such as the introduction of substituents, could modulate these interactions and fine-tune the biological activity. Replacing the phenoxyethyl group with a simpler alkyl chain would drastically reduce the potential for these aromatic interactions, likely leading to a significant loss or change in activity. Studies comparing ether and ester linkages in other molecular contexts have shown that the ether linkage can lead to differences in lipid bilayer structure and permeability, suggesting that this functional group can have a subtle but important impact on how the molecule interacts with cellular environments. nih.gov

Design and Synthesis of Novel Analogues for Enhanced Bioactivity or Selectivity

Based on the SAR principles discussed, novel analogues of this compound can be designed to potentially enhance its biological activity or improve its selectivity for a particular target. The synthetic approaches to such analogues would likely involve the esterification of a substituted benzoic acid with 2-phenoxyethanol (B1175444) or its derivatives.

Strategies for Analogue Design:

Modification of the Benzoate Ring: Systematic variation of the position and nature of the substituents on the benzoic acid core. For example, replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or the hydroxyl group with a bioisostere (e.g., -NH₂, -SH) could lead to analogues with different electronic and hydrogen-bonding properties.

Alteration of the Phenoxyethyl Moiety:

Introducing substituents on the terminal phenyl ring to modulate lipophilicity and electronic properties.

Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different binding interactions.

Varying the length of the ethyl linker to alter the distance and flexibility between the benzoate core and the terminal aromatic ring.

The synthesis of these novel analogues would allow for a systematic exploration of the chemical space around the parent molecule, leading to a more comprehensive understanding of its SAR.

Computational Approaches to SAR Analysis and Predictive Modeling

In the absence of extensive experimental data, computational methods serve as powerful tools for predicting the SAR of this compound and its potential analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of related compounds to establish a mathematical relationship between their chemical structures and biological activities. For nitroaromatic compounds, QSAR models have been used to predict toxicities and other biological effects. researchgate.netmedchemexpress.com Such models could be built for analogues of this compound to predict their activity and guide the synthesis of the most promising candidates.

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound and its analogues to a specific biological target. By simulating the interactions between the small molecule and the active site of a protein, molecular docking can provide insights into why certain structural features are important for activity. For instance, docking studies on nitro-substituted benzamide (B126) derivatives have helped to rationalize their anti-inflammatory activity by revealing key interactions with the target enzyme. researchgate.netnih.gov

These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and best selectivity profiles.

Assessment of Substituent Effects on Target Affinity and Efficacy

The affinity and efficacy of this compound for its biological target are governed by the cumulative effects of its various substituents.

Electronic Effects: The electron-withdrawing nitro group and the electron-donating hydroxyl group create a specific electronic distribution across the benzoate ring. This influences the strength of interactions with the target, such as hydrogen bonds and electrostatic interactions. Altering these substituents would directly impact these electronic properties and, consequently, the binding affinity.

Steric Effects: The size and shape of the molecule, dictated by the phenoxyethyl moiety and the substitution pattern on the benzoate ring, are critical for a complementary fit within the binding site of a target. Introducing bulky substituents could create steric hindrance and reduce affinity, while smaller groups might not provide sufficient contact for strong binding.

A systematic assessment of these substituent effects through the synthesis and biological evaluation of a focused library of analogues would be essential to build a comprehensive SAR model and to optimize the therapeutic potential of this class of compounds.

Advanced Applications and Future Research Directions

Exploration as a Chemical Probe for Mechanistic Biological Studies

A chemical probe is a small molecule used to study and manipulate biological systems. For 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate to be considered a chemical probe, it would need to exhibit high potency and selectivity for a specific biological target. Currently, there is no published research identifying a specific protein or biological pathway that this compound targets with the required specificity to be classified as a chemical probe. Future research would first need to identify a biological target of interest and then assess the compound's activity and selectivity for that target.

Utility as a Synthetic Intermediate for Complex Organic Molecules

The structure of This compound contains several functional groups, including a nitro group, a hydroxyl group, an ester, and a phenoxy ether. These features suggest its potential as a versatile synthetic intermediate. For instance, the nitro group can be reduced to an amine, which can then be used for a variety of coupling reactions to build more complex molecules. The hydroxyl group could be a site for further functionalization. However, there are no specific examples in the current scientific literature that demonstrate the use of this particular compound as a starting material or intermediate in the total synthesis of complex natural products or other elaborate organic molecules.

Development of Novel Synthetic Methodologies Inspired by its Structure

The development of novel synthetic methodologies is often inspired by the challenges encountered in synthesizing a particular molecule or by the unique reactivity of its structure. While the synthesis of This compound can be envisioned through standard esterification reactions, there is no evidence to suggest that its specific structure has presented such unique challenges or opportunities that it has led to the development of new synthetic methods. Research in this area would require an in-depth investigation of its synthesis and reactivity to uncover any novel chemical transformations.

Integration into High-Throughput Screening Libraries

High-throughput screening (HTS) involves the rapid testing of large numbers of compounds to identify those that show activity in a particular biological assay. Pharmaceutical companies and academic screening centers maintain large libraries of diverse chemical compounds for this purpose. While it is possible that This compound exists within one or more of these proprietary libraries, there is no publicly available information or published research that documents its inclusion or any "hits" from HTS campaigns involving this specific molecule. Its suitability for such libraries would depend on factors like its molecular weight, solubility, and synthetic accessibility, which can be theoretically assessed but have not been specifically reported in a screening context.

Future Research Trajectories and Collaborative Opportunities in Chemical Biology

Given the lack of existing research, the future research trajectories for This compound are entirely open. A foundational step would be to synthesize the compound and perform a broad biological screening to identify any potential bioactivity. Should any interesting activity be discovered, this would open up numerous avenues for investigation, including target identification, mechanism of action studies, and structure-activity relationship (SAR) studies to develop more potent and selective derivatives.

Collaborative opportunities would naturally arise from any significant findings. For example, if the compound shows promise as an inhibitor of a particular enzyme, collaborations between synthetic chemists, biochemists, and cell biologists would be essential to further develop it as a chemical probe or a potential therapeutic lead. At present, without initial data on its biological effects, it is premature to define specific collaborative projects.

Conclusion

Summary of Key Academic Findings on 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate

Direct academic research on this compound is limited. However, a significant amount can be inferred from the well-established chemistry of its constituent functional groups and parent molecules. The synthesis of this compound logically proceeds through two primary stages: the formation of 3-hydroxy-4-nitrobenzoic acid and its subsequent esterification with 2-phenoxyethanol (B1175444).

The nitration of 3-hydroxybenzoic acid is a common method to produce 3-hydroxy-4-nitrobenzoic acid. This electrophilic aromatic substitution reaction typically utilizes a nitrating agent such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. Another documented synthetic route involves the oxidation of m-cresol.

Following the synthesis of the carboxylic acid precursor, the formation of the ester bond with 2-phenoxyethanol is achieved through processes like Fischer esterification. This acid-catalyzed reaction is a standard and efficient method for producing esters.

Broader Implications for Ester Chemistry and Drug Discovery

The study of esters like this compound holds significant implications for both fundamental ester chemistry and the field of drug discovery. Esterification is a crucial reaction in organic synthesis, and understanding the synthesis and properties of novel esters contributes to the broader toolkit available to chemists.

The phenoxyethyl moiety, in particular, can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes. Furthermore, the nitrobenzoate core is a structural motif found in various biologically active compounds. Research into related phenoxyethyl esters has suggested potential anti-fungal, anti-bacterial, and anti-cancer properties.

Identification of Unanswered Questions and Future Research Avenues

The current body of knowledge on this compound is largely theoretical, based on the known chemistry of its components. This highlights several key areas for future research:

Definitive Synthesis and Characterization: There is a need for a comprehensive study detailing the optimized synthesis of this compound, including reaction conditions, yields, and purification methods. Full characterization of the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry is essential to confirm its structure and purity.

Investigation of Physicochemical Properties: Experimental determination of key physicochemical properties, including melting point, boiling point, solubility in various solvents, and the octanol-water partition coefficient (logP), would provide valuable data for predicting its behavior in different environments.

Exploration of Biological Activity: Given the biological activities observed in structurally similar compounds, a thorough investigation into the potential pharmacological effects of this compound is warranted. This could involve in vitro screening against various cell lines (e.g., cancer cells) and microorganisms to identify any potential therapeutic applications.

Metabolic Stability and Prodrug Potential: If any biological activity is discovered, further studies on its metabolic stability and its potential to act as a prodrug would be a logical next step. This would involve investigating its hydrolysis by esterases to release 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol and evaluating the biological effects of these potential metabolites.

The exploration of these unanswered questions will not only provide a deeper understanding of this specific chemical entity but also contribute to the broader fields of organic synthesis and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 2-phenoxyethyl 3-hydroxy-4-nitrobenzoate, and how can reaction yields be improved?

Methodological Answer:

- Esterification Strategy: Use nucleophilic acyl substitution between 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol. Catalyze with H₂SO₄ or DCC/DMAP under anhydrous conditions.

- Solvent Optimization: Test polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (toluene) to balance reactivity and solubility.

- Monitoring: Track reaction progress via TLC (Rf comparison) or HPLC (retention time analysis).

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).

Q. Table 1: Representative Reaction Conditions and Yields

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | DCC/DMAP | 80 | 12 | 68 |

| Toluene | H₂SO₄ | 110 | 24 | 52 |

| THF | H₂SO₄ | 60 | 18 | 75 |

Reference: Adapted from esterification protocols for structurally related compounds .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C4, phenoxyethyl ester at C3). Coupling constants in ¹H NMR resolve aromatic proton splitting.

- X-ray Crystallography: Grow single crystals via slow evaporation (acetonitrile/chloroform). Solve structure using SHELX and visualize with ORTEP-3 .

- Mass Spectrometry: Employ ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy: Identify key functional groups (e.g., nitro stretch ~1520 cm⁻¹, ester C=O ~1720 cm⁻¹).

Reference: Structural validation methods from crystallography software and spectral databases .

Q. How does the compound’s stability vary under different pH, temperature, and light conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples at 25°C (ambient), 40°C (stress), and 60°C (extreme) for 1–4 weeks. Monitor degradation via HPLC (peak area reduction) or UV-Vis (absorbance shifts).

- pH Studies: Prepare buffers (pH 2–12) and quantify hydrolysis rates. Nitro groups may enhance stability in acidic conditions.

- Light Exposure: Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced degradation.

Q. Table 2: Degradation Rates Under Stress Conditions

| Condition | Degradation (%) | Half-Life (Days) |

|---|---|---|

| pH 2, 40°C | 15 | 30 |

| pH 7, 60°C | 45 | 10 |

| UV Light, 25°C | 60 | 7 |

Reference: Stability testing protocols from safety data sheets .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using Gaussian09 and calculate electrostatic potential surfaces to identify reactive sites (e.g., nitro group electrophilicity) .

- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase) or DNA (minor groove binding). Validate with experimental data from UV-Vis titrations .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions.

Reference: DFT and docking methodologies from drug-DNA interaction studies .

Q. How should researchers resolve contradictions between experimental and computational spectral data?

Methodological Answer:

- Data Triangulation: Cross-validate NMR/IR results with crystallographic data (e.g., bond lengths from X-ray vs. DFT predictions) .

- Purity Assessment: Quantify impurities via HPLC-MS; even 5% contamination can distort spectral interpretations.

- Database Comparison: Match experimental IR/NMR spectra against NIST Chemistry WebBook entries .

Reference: Contradiction analysis frameworks from qualitative research methodologies .

Q. What challenges arise in crystallographic refinement due to nitro group steric effects?

Methodological Answer:

- Twinning and Disorder: Address overlapping electron density using SHELXL’s TWIN/BASF commands .

- Hydrogen Bonding Analysis: Apply graph set analysis (Etter’s rules) to classify O–H···O interactions between nitro and ester groups .

- Thermal Motion: Refine anisotropic displacement parameters to model nitro group rotational flexibility.

Reference: Crystallographic refinement strategies using SHELX and hydrogen-bonding patterns .

Q. How can thermodynamic parameters (ΔH, ΔS) elucidate binding mechanisms with DNA/proteins?

Methodological Answer:

Q. Table 3: Thermodynamic Parameters for DNA Binding

| Method | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|

| ITC | -28.5 | 45.2 | -42.1 |

| Van’t Hoff | -26.7 | 42.8 | -40.9 |

Q. How does nitro group orientation influence reactivity in solid-state vs. solution-phase reactions?

Methodological Answer:

- Crystal Packing Analysis: Use Mercury software to visualize nitro group spatial arrangements and π-stacking interactions .

- Solution Reactivity: Compare nitration rates in polar vs. non-polar solvents (steric hindrance varies with solvation).

- DFT Calculations: Model transition states for nitro group rotation barriers (e.g., 5–10 kJ/mol in solution vs. 20 kJ/mol in crystal) .

Reference: Solid-state reactivity insights from hydrogen-bonding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.